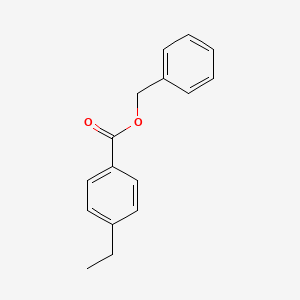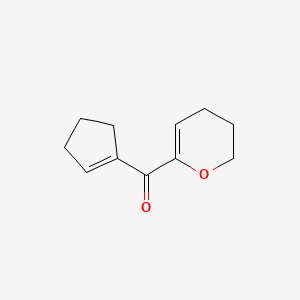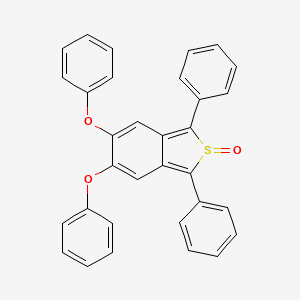![molecular formula C13H16N2O B12586636 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane CAS No. 651314-62-4](/img/structure/B12586636.png)
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[322]nonane is a complex organic compound that features a unique bicyclic structure combined with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the oxazole ring or the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the compound.
Applications De Recherche Scientifique
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s properties make it useful in developing new materials with specific characteristics, such as polymers or coatings
Mécanisme D'action
The mechanism by which 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2Н)-ones: These compounds share the oxazole ring and exhibit similar chemical reactivity.
4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one: This compound also contains an oxazole ring and has been studied for its multifunctional properties.
Uniqueness
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane is unique due to its combination of the oxazole ring with a bicyclic nonane structure. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
651314-62-4 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
5-[2-(1-azabicyclo[3.2.2]nonan-4-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C13H16N2O/c1(2-13-3-7-14-16-13)11-4-8-15-9-5-12(11)6-10-15/h3,7,11-12H,4-6,8-10H2 |
Clé InChI |
XWBNOHAHKGALHV-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(CC2)C#CC3=CC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12586580.png)

![3,5-Bis[3-(benzyloxy)-4-nitrophenoxy]benzoic acid](/img/structure/B12586587.png)
![1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B12586590.png)
![Methanone, [2-[(1,1-dimethylethyl)dimethylsilyl]-5-thiazolyl]phenyl-](/img/structure/B12586596.png)
![Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12586602.png)



![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12586640.png)

![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)
